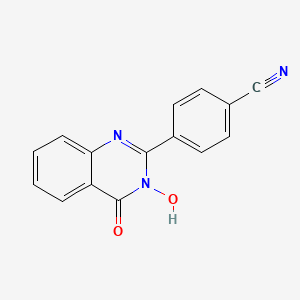4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
CAS No.: 477864-74-7
Cat. No.: VC6461839
Molecular Formula: C15H9N3O2
Molecular Weight: 263.256
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477864-74-7 |
|---|---|
| Molecular Formula | C15H9N3O2 |
| Molecular Weight | 263.256 |
| IUPAC Name | 4-(3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C15H9N3O2/c16-9-10-5-7-11(8-6-10)14-17-13-4-2-1-3-12(13)15(19)18(14)20/h1-8,20H |
| Standard InChI Key | PWFAHJNZVNEWQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile consists of a quinazolinone scaffold (a fused bicyclic system of benzene and pyrimidine) substituted at position 2 with a benzonitrile group. The quinazolinone core features a hydroxyl group at position 3 and a ketone at position 4, contributing to its hydrogen-bonding capacity and reactivity . The benzonitrile moiety introduces aromaticity and electron-withdrawing characteristics, influencing intermolecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉N₃O₂ | |
| Molecular Weight | 263.25 g/mol | |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C#N)O | |
| TPSA | 78.91 Ų |
Synthesis and Manufacturing
Benzotriazole-Mediated Cyclization
A prominent synthesis route involves N-(2-aminobenzoyl)benzotriazoles reacting with diketones under alkaline conditions. For example, treatment of N-(2-aminobenzoyl)benzotriazole with acetylacetone in the presence of tert-BuOK in dioxane yields 3-acyl-4-hydroxyquinolines . This method achieves moderate yields (14–59%) and avoids harsh conditions, making it suitable for scalable production .
One-Pot Multicomponent Reactions
An alternative approach employs N-(2-aminobenzoyl)benzotriazoles, orthoesters, and hydrazides in a one-pot reaction to form 3-acylamino-4(3H)-quinazolinones . This strategy streamlines synthesis by eliminating intermediate isolation steps, though by-products like 6d′ and 6e′ (Figure 2 in ) may form, requiring chromatographic purification.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a predicted boiling point of 567.8±60.0°C and a density of 1.0±0.1 g/cm³ . Its pKa of 7.04±0.20 indicates weak acidity, likely from the hydroxyl group. The LogP of 2.17 suggests moderate lipophilicity, aligning with its potential for crossing biological membranes.
Table 2: Predicted Physicochemical Data
| Property | Value | Uncertainty |
|---|---|---|
| Boiling Point | 567.8°C | ±60.0°C |
| Density | 1.0 g/cm³ | ±0.1 g/cm³ |
| pKa | 7.04 | ±0.20 |
Computational Chemistry and Molecular Modeling
Topological and Electronic Features
The TPSA of 78.91 Ų reflects significant polar surface area, primarily from the hydroxyl, ketone, and nitrile groups. This property correlates with solubility in polar solvents like DMSO or methanol. Molecular dynamics simulations predict three rotatable bonds, enabling conformational flexibility .
Hydrogen-Bonding Capacity
With five hydrogen-bond acceptors and one donor , the compound can engage in intermolecular interactions critical for crystal packing or binding to biological targets. The hydroxyl and ketone groups are likely participation sites.
| Hazard Statement | Precautionary Code |
|---|---|
| H302 | P264, P270 |
| H315 | P302+P352 |
| H319 | P305+P351+P338 |
Storage recommendations include sealing in dry conditions at 2–8°C . Personnel must use gloves, goggles, and respiratory protection during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume